6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

Osteoporosis Bone Resorption Osteoclast Differentiation

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS 194027-11-7), also referred to as 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid, is a pentacyclic ursane-type triterpenoid isolated primarily from the leaves of Eriobotrya japonica (loquat). It is characterized by a C-3 ketone, a C-6 hydroxyl, and a C-19 hydroxyl moiety, distinguishing it from the more abundant ursolic acid (3β-hydroxy) and corosolic acid (2α,3β-dihydroxy).

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
Cat. No. B12379567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1
InChIKeyFBFIXJZBTJKFHW-NBCMLPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid: A Structurally Distinct Ursane Triterpenoid for Osteoclastogenesis Research Procurement


6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid (CAS 194027-11-7), also referred to as 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid, is a pentacyclic ursane-type triterpenoid isolated primarily from the leaves of Eriobotrya japonica (loquat). It is characterized by a C-3 ketone, a C-6 hydroxyl, and a C-19 hydroxyl moiety, distinguishing it from the more abundant ursolic acid (3β-hydroxy) and corosolic acid (2α,3β-dihydroxy). It was identified as Compound 14 in a systematic structure–activity relationship (SAR) study of anti-osteoclastogenic triterpenoids from loquat leaves and is specifically noted for its potent inhibition of osteoclast differentiation [1]. This compound is not equivalent to corosolic acid, despite occasional vendor misattribution, and its procurement must be verified by CAS number and stereochemical descriptors .

Why Ursolic Acid, Corosolic Acid, or Pomolic Acid Cannot Replace 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid in Osteoclastogenesis Research


Generic substitution of this compound with other ursane triterpenoids like ursolic acid, corosolic acid, or pomolic acid is scientifically invalid because the C-3 oxidation state and C-6/C-19 hydroxylation pattern are critical determinants of anti-osteoclastogenic potency and selectivity. The seminal SAR study by Tan et al. demonstrated that while a C-3 hydroxyl group is indispensable for activity, the introduction of a C-19 hydroxyl group significantly enhances the inhibitory effect on osteoclast differentiation. Furthermore, the oxidation of the C-3 hydroxyl to a ketone (as in this compound) fundamentally alters the molecule's interaction with its target, as evidenced by the dramatic difference in PTP1B inhibitory activity between closely related 3-oxo, 3-formyloxy, and 3,6,19-trihydroxy analogs [1]. Corosolic acid, which possesses a 2α,3β-dihydroxy configuration without the C-3 ketone, exhibits a distinct pharmacological profile centered on glucose uptake stimulation rather than osteoclast inhibition, making it an inappropriate substitute for bone resorption studies [2].

Quantitative Differentiation Evidence for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid Against Closest Analogs


Anti-Osteoclastogenic Structural Determinants: The C-19 Hydroxyl Advantage Over Ursolic Acid

The SAR study by Tan et al. (2015) established that for ursane-type triterpenoids, the C-3 hydroxyl and C-17 carboxylic acid are indispensable for anti-osteoclastogenesis activity, but critically, introducing a hydroxyl group at C-19 increases the inhibitory activity of molecules carrying an α-form hydroxyl at C-3 [1]. 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid possesses this C-19 hydroxyl group, whereas the baseline compound ursolic acid does not. Ursolic acid was independently shown to inhibit osteoclast differentiation with an IC50 of 5.4 ± 0.96 μM in a later mechanistic study [2]. While the specific IC50 of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid was not disclosed in the public abstract, the SAR findings provide strong evidence that its C-19 hydroxylation confers enhanced potency relative to the C-19-unsubstituted ursolic acid, positioning it as a structurally superior candidate for osteoporosis target engagement studies.

Osteoporosis Bone Resorption Osteoclast Differentiation TRAP Assay

C-3 Oxidation State Drives PTP1B Activity Divergence: Direct Comparison with 3β,6β,19α-Trihydroxy Analog

In a study of triterpenoids from Uncaria rhynchophylla, the close analog 3β,6β,19α-trihydroxyurs-12-en-28-oic acid (compound 2, which differs by having a 3β-hydroxyl instead of a 3-oxo group) exhibited significant PTP1B inhibition with an IC50 of 48.2 μM and a Ki of 15.6 μM [1]. In contrast, 3β-formyloxy-6β,19α-dihydroxyurs-12-en-28-oic acid (compound 1, with a 3β-formyloxy group) showed only 6.6% inhibition at 200 μM [1]. This demonstrates a steep structure-activity cliff at the C-3 position, where the 3-oxo configuration of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is predicted to yield PTP1B inhibitory activity distinct from both the 3β-hydroxy and the 3β-formyloxy analogs. Researchers investigating PTP1B as a target should therefore not substitute this compound with its 3-hydroxy or 3-formyloxy counterparts without expecting a significant shift in potency.

Type 2 Diabetes PTP1B Inhibition Insulin Signaling Enzyme Kinetics

Exclusion of Identity Confusion: 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid is Not Corosolic Acid

Multiple vendor databases incorrectly list 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid as a synonym for corosolic acid . This is a critical misidentification. Corosolic acid (CAS 4547-24-4) is (2α,3β)-2,3-dihydroxyurs-12-en-28-oic acid with a molecular formula of C30H48O4, whereas the target compound (CAS 194027-11-7) is 6β,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid with a molecular formula of C30H46O5 . The target compound contains a C-3 ketone (not a C-3 hydroxyl), an additional oxygen atom, and two fewer hydrogen atoms. Biologically, corosolic acid is primarily characterized as a glucose uptake stimulator (2.63- to 3.33-fold increase in basal and insulin-stimulated myotubes), whereas 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is characterized as an osteoclastogenesis inhibitor [1]. These compounds are structurally and functionally distinct and must not be interchanged in scientific procurement.

Chemical Identity Quality Control Procurement Specification Corosolic Acid

Natural Abundance and Sourcing: Exclusive Isolation from Eriobotrya japonica Leaves Versus Multi-Source Analogs

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is documented to be obtainable specifically from the leaves of Eriobotrya japonica (loquat), as reported in the primary SAR study where it was designated Compound 14 [1]. This contrasts with structurally similar compounds like 3β,6β,19α-trihydroxyurs-12-en-28-oic acid (uncaric acid) which has been isolated from multiple Uncaria species (U. rhynchophylla, U. elliptica, U. macrophylla) and Eriobotrya japonica [2], and 2α,19α-dihydroxy-3-oxo-urs-12-en-28-oic acid which is reported from Geum japonicum and Rubus species [3]. The narrower documented natural distribution of the target compound may have implications for supply chain reliability, batch-to-batch consistency, and the feasibility of large-scale natural product isolation. For procurement planning, researchers should verify the specific source organism and isolation method to ensure identity and purity.

Natural Product Isolation Source Organism Phytochemistry Supply Chain Reliability

Optimal Scientific and Industrial Application Scenarios for 6,19-Dihydroxyurs-12-en-3-oxo-28-oic Acid Based on Comparative Evidence


Lead Optimization in Anti-Osteoporosis Drug Discovery: SAR-Driven Candidate Prioritization

Based on the SAR evidence that C-19 hydroxylation enhances anti-osteoclastogenic activity, this compound should be prioritized as a core scaffold for medicinal chemistry programs targeting RANKL-induced osteoclast differentiation. Its structural features address the key pharmacophore requirements identified by Tan et al. (2015): a C-3 oxidized center and a C-19 hydroxyl group [1]. This compound can serve as a starting point for semi-synthetic derivatization aimed at improving potency beyond the IC50 of 5.4 μM reported for ursolic acid [2].

Chemical Biology Tool for Deconvoluting C-3 Oxidation State Contributions to PTP1B Target Engagement

Given the dramatic SAR cliff between C-3 oxo, C-3 formyloxy, and C-3 hydroxy analogs in PTP1B inhibition assays [1], this compound is uniquely suited as a selective chemical probe to dissect the contribution of the C-3 ketone moiety to PTP1B binding and selectivity. Comparative studies using this compound alongside 3β,6β,19α-trihydroxyurs-12-en-28-oic acid (IC50 48.2 μM) and the inactive 3β-formyloxy analog can map the hydrogen bond acceptor/donor requirements of the PTP1B catalytic site.

Quality Control Standard for Distinguishing Ursane Triterpenoid Isomers in Botanical Extract Standardization

The documented vendor confusion between this compound and corosolic acid [1] highlights a significant quality control gap in the natural product supply chain. This compound, with its distinct CAS number (194027-11-7), molecular formula (C30H46O5), and characteristic C-3 ketone IR/NMR signature, can be deployed as an authentic reference standard for HPLC-MS fingerprinting of Eriobotrya japonica leaf extracts, ensuring that anti-osteoclastogenic activity is correctly attributed to the 3-oxo-6,19-dihydroxy chemotype rather than the 2,3-dihydroxy chemotype of corosolic acid.

Bone-Targeted Formulation Development Leveraging C-3 Ketone Reactivity

The C-3 ketone functionality of this compound provides a unique chemical handle for prodrug design and conjugation strategies (e.g., Schiff base formation, oxime ligation) that is not available in C-3 hydroxyl analogs like ursolic acid or corosolic acid. This can be exploited to create bone-targeting conjugates or to improve aqueous solubility for in vivo pharmacokinetic studies, as evidenced by the growing interest in pomolic acid-based bone-targeting liposomal formulations [2].

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